molecular formula C19H22FN3O B470649 1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one CAS No. 665015-20-3

1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B470649
CAS No.: 665015-20-3
M. Wt: 327.4g/mol
InChI Key: PIIUPWCGTSCLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-fluorobenzylamine with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of 1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-{[(4-fluorophenyl)methyl]amino}phenyl)piperazin-1-yl]ethan-1-one: Unique due to its specific substitution pattern and fluorine atoms.

    1-(4-fluorophenyl)piperazine: Lacks the additional fluorophenyl group.

    4-(4-fluorophenyl)piperazine: Similar structure but different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

665015-20-3

Molecular Formula

C19H22FN3O

Molecular Weight

327.4g/mol

IUPAC Name

1-[4-[4-[(4-fluorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22FN3O/c1-15(24)22-10-12-23(13-11-22)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,21H,10-14H2,1H3

InChI Key

PIIUPWCGTSCLSW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)F

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.